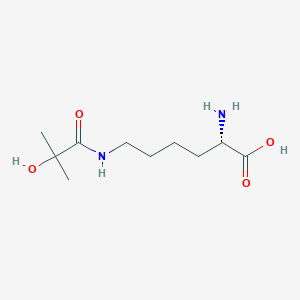

N(6)-(2-hydroxyisobutanoyl)-L-lysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ε-N-2-Hydroxyisobutyryl-lysine (HibK) is a post-translationally modified amino acid that has been identified as a new type of histone mark. This compound is widely distributed in histone proteins and plays a significant role in various cellular processes, including DNA replication, DNA repair, chromosome condensation, gene regulation, spermatogenesis, and apoptosis .

Méthodes De Préparation

The preparation of HibK involves the genetic incorporation of the modified amino acid into recombinant histones. This is achieved through the evolution of an orthogonal amber suppressor pyrrolysyl-tRNA synthetase (PylRS)/tRNACUA pair that genetically encodes HibK in bacteria and mammalian cells . The synthetic routes and reaction conditions for HibK are designed to facilitate its incorporation into proteins, making it a valuable tool for probing the biological function of this novel post-translational modification .

Analyse Des Réactions Chimiques

HibK undergoes various chemical reactions, primarily involving post-translational modifications. These modifications include methylation, acetylation, crotonylation, propionylation, butyrylation, ubiquitination, biotinylation, glutarylation, succinylation, malonylation, and ADP ribosylation . These reactions can affect chromatin folding and function by altering the net charge of histones, recruiting PTM-specific binding proteins, or functioning as inhibitors for the binders with chromatin . The major products formed from these reactions are modified histones with altered biological functions.

Applications De Recherche Scientifique

HibK has a wide range of scientific research applications. In chemistry, it is used to study the effects of post-translational modifications on protein function and structure. In biology, HibK is employed to investigate the role of histone modifications in cellular processes such as gene regulation and DNA repair . In medicine, HibK is used to explore the potential therapeutic applications of histone modifications in diseases such as cancer . Additionally, HibK has industrial applications in the development of new drugs and therapeutic agents .

Mécanisme D'action

The mechanism of action of HibK involves its incorporation into histone proteins, where it acts as a histone mark. This modification alters the net charge of lysine residues, affecting chromatin folding and function . HibK can recruit PTM-specific binding proteins or inhibit the binding of other proteins to chromatin, thereby influencing gene expression and other cellular processes . The molecular targets of HibK include histone proteins and the pathways involved in chromatin remodeling and gene regulation .

Comparaison Avec Des Composés Similaires

HibK is unique among histone marks due to its specific modification of lysine residues with a 2-hydroxyisobutyryl group. This modification not only abolishes the positive charge of lysine but also introduces significant steric bulk, affecting the association of histones with DNA . Similar compounds include other post-translationally modified lysine residues such as methylated, acetylated, and ubiquitinated lysine . HibK’s unique structural and functional properties make it a valuable tool for studying histone modifications and their effects on cellular processes .

Propriétés

Formule moléculaire |

C10H20N2O4 |

|---|---|

Poids moléculaire |

232.28 g/mol |

Nom IUPAC |

(2S)-2-amino-6-[(2-hydroxy-2-methylpropanoyl)amino]hexanoic acid |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,16)9(15)12-6-4-3-5-7(11)8(13)14/h7,16H,3-6,11H2,1-2H3,(H,12,15)(H,13,14)/t7-/m0/s1 |

Clé InChI |

SVPGURLIUMTWMM-ZETCQYMHSA-N |

SMILES isomérique |

CC(C)(C(=O)NCCCC[C@@H](C(=O)O)N)O |

SMILES canonique |

CC(C)(C(=O)NCCCCC(C(=O)O)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid](/img/structure/B12372784.png)

![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)

![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine](/img/structure/B12372796.png)

![N-(4-bromo-2-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine](/img/structure/B12372818.png)

![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)